4-Iodoanisole

Green Chemistry Biocatalysis Cross-Coupling

4-Iodoanisole delivers unmatched performance in cross-coupling: 100% conversion in green Suzuki reactions using bio-Pd catalysts—14% higher than iodobenzene. Achieve 97% yield in just 20 minutes, outperforming 2-iodoanisole (30 min). With 90.5% Ullmann coupling yield vs. bromo (73.6%) and chloro (41.4%) analogs, it eliminates costly route scouting and simplifies purification. Its superior C–I bond lability and para-methoxy electronic profile ensure faster kinetics, higher TON, and near-perfect chemoselectivity. Order now to accelerate drug discovery and sustainable chemistry workflows.

Molecular Formula C7H7IO
Molecular Weight 234.03 g/mol
CAS No. 696-62-8
Cat. No. B042571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodoanisole
CAS696-62-8
Synonyms1-iodo-4-methoxybenzene;  p-Iodoanisole;  1-Iodo-4-methoxybenzene;  1-Methoxy-4-iodobenzene;  4-Iodomethoxybenzene;  4-Iodophenyl Methyl Ether;  4-Methoxy-1-iodobenzene;  4-Methoxyiodobenzene;  4-Methoxyphenyl Iodide;  NSC 60727;  p-Iodoanisole;  p-Iodomethoxyb
Molecular FormulaC7H7IO
Molecular Weight234.03 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)I
InChIInChI=1S/C7H7IO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
InChIKeySYSZENVIJHPFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodoanisole (CAS 696-62-8): A Versatile Aryl Iodide for Precision Organic Synthesis


4-Iodoanisole (CAS 696-62-8), also known as 1-iodo-4-methoxybenzene or p-iodoanisole, is a methoxy-substituted aryl iodide [1]. It serves as a critical building block in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Ullmann couplings, due to the high reactivity of its carbon-iodine bond [2]. The compound is a white to light yellow crystalline solid with a molecular weight of 234.03 g/mol, melting point of 49–53°C, and boiling point of 237°C [3]. It is soluble in common organic solvents such as ethanol, ether, and chloroform, but insoluble in water .

4-Iodoanisole (CAS 696-62-8): Why Generic Substitution with Other Haloanisoles is Not Recommended


Substituting 4-iodoanisole with its bromo or chloro analogs in cross-coupling reactions leads to significant drops in yield, slower reaction kinetics, or complete reaction failure [1]. The carbon-iodine bond's lower bond dissociation energy compared to C-Br or C-Cl enables more facile oxidative addition to palladium(0), a key step in many catalytic cycles [2]. Furthermore, the electron-donating methoxy group in the para position enhances the electron density on the aromatic ring, which, in combination with the iodo substituent, creates a unique electronic environment not fully replicated by the ortho or meta isomers, leading to different reactivity profiles in regioselective transformations [3].

4-Iodoanisole (CAS 696-62-8): Quantified Performance Advantages in Key Applications


Superior Yield and TON in Bio-Pd Catalyzed Suzuki-Miyaura Coupling vs. Iodobenzene

In a Suzuki-Miyaura coupling catalyzed by bio-Pd (Cupriavidus necator), 4-iodoanisole achieves a 100% conversion rate, surpassing iodobenzene's 86% under identical conditions [1]. This indicates a higher intrinsic reactivity for this specific electron-rich aryl iodide in this biocatalytic system.

Green Chemistry Biocatalysis Cross-Coupling

Higher Turnover Number (TON) in Pd-Catalyzed Suzuki Coupling vs. 4-Bromoanisole

In a direct comparison of aryl halides in a Suzuki coupling reaction, 4-iodoanisole delivers a 97% yield with a TON of 64.7 in 20 minutes. Its bromo analog, 4-bromoanisole, required a longer reaction time (25 minutes) to achieve a slightly lower 95% yield with a significantly lower TON of 63.3 [1].

Suzuki-Miyaura Catalysis Process Chemistry

Faster Reaction Kinetics in Suzuki Coupling vs. 2-Iodoanisole

A comparative study on the Suzuki coupling of iodoanisole isomers reveals that 4-iodoanisole achieves a 97% yield with a TON of 64.7 in 20 minutes, whereas the ortho-isomer, 2-iodoanisole, requires a longer reaction time (30 minutes) to reach a comparable 96% yield, with a lower TON of 64.0 [1]. This suggests a kinetic advantage for the para-substituted isomer under these specific catalytic conditions.

Regioselectivity Suzuki-Miyaura Kinetics

Enhanced Electrophilic Aromatic Substitution Reactivity vs. Iodobenzene

Ultraviolet photoelectron spectroscopy (UPS) studies show that the first ionization potential (IP) of 4-iodoanisole is lower than that of iodobenzene, owing to the electron-donating nature of both the iodo and methoxy substituents [1]. A lower IP correlates with a higher-energy HOMO, which typically translates to greater nucleophilicity and enhanced reactivity in electrophilic aromatic substitution (EAS) reactions.

Electrophilic Substitution Structure-Activity Relationship Physical Organic Chemistry

High Chemoselectivity in Carbonylative Suzuki Coupling

In a ligand-free Pd-catalyzed carbonylative Suzuki reaction, 4-iodoanisole couples with phenylboronic acid to yield the corresponding diaryl ketone with up to 100% selectivity [1]. This exceptional selectivity is highlighted as a key feature of this catalytic system, enabling clean synthesis of valuable pharmaceutical intermediates without the formation of significant by-products.

Carbonylative Coupling Selectivity Pharmaceutical Intermediates

Dramatically Higher Yield in Ullmann Coupling vs. Chloro and Bromo Analogs

In an Ullmann-type coupling using a Pd/ZrO2 catalyst, 4-iodoanisole achieves a 90.5% coupling yield. Under identical or similar conditions, the corresponding brominated aromatic yields only 73.6%, and the chlorinated aromatic yields a mere 41.4% [1]. This stark difference quantifies the superior leaving group ability of iodide in this classic C-C bond-forming reaction.

Ullmann Coupling C-C Bond Formation Catalyst Efficiency

4-Iodoanisole (CAS 696-62-8): Ideal Application Scenarios Based on Differentiating Evidence


Green and Biocatalytic Suzuki-Miyaura Cross-Couplings

Use 4-iodoanisole when developing or optimizing environmentally benign Suzuki couplings, particularly with bio-Pd catalysts. Its demonstrated 100% conversion rate, which is 14% higher than that of iodobenzene under identical green conditions [4], makes it the preferred substrate for achieving high yields and minimizing waste in sustainable chemistry workflows.

High-Throughput Medicinal Chemistry and Library Synthesis

In high-throughput synthesis of biaryl libraries for drug discovery, 4-iodoanisole's faster kinetics (20 min to 97% yield) compared to 2-iodoanisole (30 min) [4] and its higher TON relative to 4-bromoanisole [4] can accelerate reaction optimization and reduce cycle times. This efficiency is critical when screening numerous reaction conditions and substrates.

Synthesis of Highly Functionalized Pharmaceutical Intermediates via Carbonylative Coupling

For the synthesis of complex diaryl ketone building blocks, 4-iodoanisole is an excellent choice. Its ability to undergo carbonylative Suzuki coupling with up to 100% selectivity [4] minimizes side-product formation, simplifying purification and increasing the overall yield of advanced pharmaceutical intermediates. This high chemoselectivity is a key advantage for complex molecule construction.

Ullmann-Type Biaryl Synthesis with Demanding Substrates

When constructing biaryls via Ullmann coupling, especially with sterically hindered or less reactive partners, the high reactivity of 4-iodoanisole is essential. Its 90.5% yield far surpasses that of bromo- (73.6%) and chloro- (41.4%) analogs [4], ensuring a successful coupling that might otherwise fail or produce low yields, thus avoiding costly and time-consuming route scouting.

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